

# beta-chamigrene CAS number and molecular formula

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## Compound of Interest

Compound Name: *beta-Chamigrene*

Cat. No.: *B1209230*

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## In-Depth Technical Guide to $\beta$ -Chamigrene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

$\beta$ -Chamigrene, a naturally occurring sesquiterpene, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular formula, alongside available data on its cytotoxic effects. Detailed experimental protocols for the synthesis of  $\beta$ -chamigrene and the assessment of its cytotoxicity are provided to facilitate further research and development.

### Chemical and Physical Properties

$\beta$ -Chamigrene is a sesquiterpene characterized by a spiro[5.5]undecane carbon framework.<sup>[1]</sup>

Property	Value	Source
CAS Number	18431-82-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>15</sub> H <sub>24</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	204.35 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>

## Biological Activity

The primary biological activity reported for  $\beta$ -chamigrene and related compounds is cytotoxicity against various cancer cell lines.

## Cytotoxicity Data

Quantitative analysis of  $\beta$ -chamigrane-type sesquiterpenoids has demonstrated potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values against several human cancer cell lines are summarized below.

Compound Type	Cancer Cell Line	IC50 ( $\mu\text{g/mL}$ )
$\beta$ -chamigrane-type sesquiterpenoids	HeLa (Cervical Carcinoma)	$\leq 1.0$
$\beta$ -chamigrane-type sesquiterpenoids	MCF-7 (Breast Carcinoma)	$\leq 1.0$
$\beta$ -chamigrane-type sesquiterpenoids	P-388 (Murine Lymphocytic Leukemia)	$\leq 1.0$

## Experimental Protocols

### Chemical Synthesis of Racemic $\beta$ -Chamigrene

This protocol outlines a total synthesis of racemic  $\beta$ -chamigrene.

#### 3.1.1. Diels-Alder Reaction to form Spiroketone

- Reactants: 3,3-dimethyl-2-methylenecyclohexanone and isoprene.
- Catalyst: Dimethylaluminum chloride.
- Procedure: The reactants are combined in the presence of the catalyst at room temperature.
- Reaction Time: 4 hours.
- Yield: 90% of the spiroketone.

### 3.1.2. Olefination to $\beta$ -Chamigrene

- Reactant: Spiroketone from the previous step.
- Reagents: Methylene donor ( $\text{CH}_2\text{Cl}_2$ ) promoted by  $\text{Mg}/\text{TiCl}_4/\text{THF}$ .
- Procedure: The reaction is carried out with sonication. The  $\text{Mg}$  powder is activated by heating for two hours prior to use.
- Yield: 56% of racemic  $\beta$ -chamigrene.

## Cytotoxicity Assessment via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

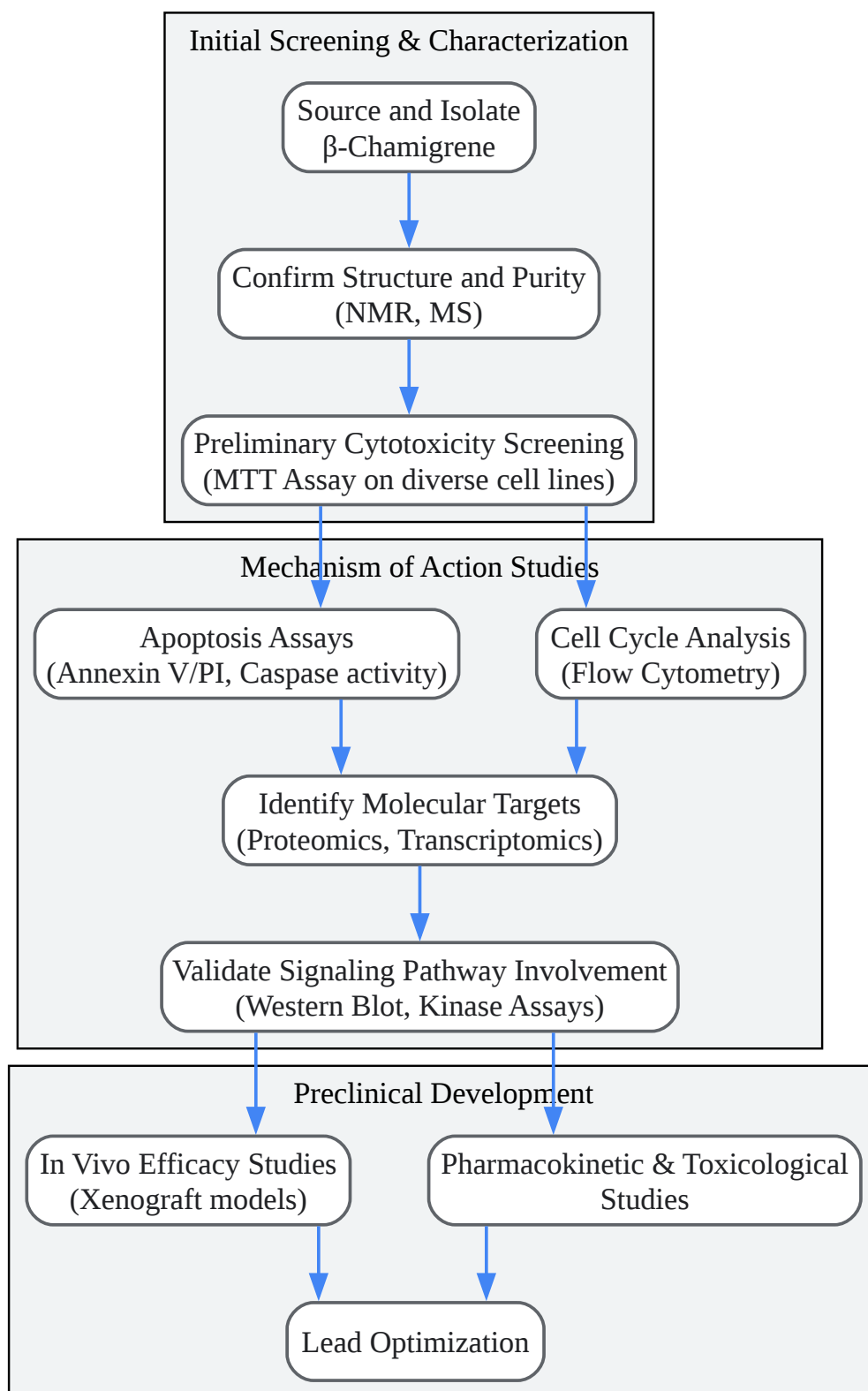
- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are then exposed to various concentrations of  $\beta$ -chamigrene and incubated for a defined period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.
- Data Analysis: Cell viability is calculated relative to untreated control cells. The  $\text{IC}_{50}$  value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

## Signaling Pathways and Mechanisms of Action

Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by  $\beta$ -chamigrene. While related compounds, such as  $\beta$ -elemene, have been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the downregulation of c-FLIP, similar mechanistic studies for  $\beta$ -chamigrene have not been identified.[2] The cytotoxic data suggests that  $\beta$ -chamigrene likely induces apoptosis or inhibits cell proliferation, but the precise molecular targets and signaling cascades remain to be elucidated.

## Logical Workflow for Future Research

To further understand the therapeutic potential of  $\beta$ -chamigrene, a structured research approach is necessary. The following diagram outlines a logical workflow for future investigations.



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Caption: A logical workflow for the investigation of  $\beta$ -chamigrene's therapeutic potential.

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